

Spectroscopic Analysis of 2-Amino-4-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methoxyphenol

Cat. No.: B1270069

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-methoxyphenol**, a key intermediate in the synthesis of various chemical compounds, including pyridine analogues.^{[1][2]} The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

Identifier	Value
IUPAC Name	2-Amino-4-methoxyphenol
Synonym	2-Hydroxy-5-methoxyaniline
CAS Number	20734-76-3 ^{[3][4][5][6]}
Molecular Formula	C ₇ H ₉ NO ₂ ^{[4][5][6][7]}
Molecular Weight	139.15 g/mol ^{[3][5]}
Appearance	White to cream to brown crystals or crystalline powder ^[4]
Melting Point	135-140 °C ^{[4][5]}

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Amino-4-methoxyphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3]

Table 1: Predicted ¹H-NMR Spectral Data for **2-Amino-4-methoxyphenol**[3]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	6.5 - 7.0	Multiplet (3H)
-OH (Phenol)	Variable, broad	Singlet (1H)
-NH ₂ (Amine)	Variable, broad	Singlet (2H)
-OCH ₃ (Methoxy)	~3.8	Singlet (3H)

Note: The chemical shifts for -OH and -NH₂ protons are variable due to hydrogen bonding and exchange with the solvent.[3]

Table 2: Predicted ¹³C-NMR Spectral Data for **2-Amino-4-methoxyphenol**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-O (Phenol)	145 - 155
C-N (Amine)	135 - 145
C-OCH ₃	110 - 120
Aromatic C-H	100 - 115
-OCH ₃	55 - 60

Note: These are predicted values. For similar methoxyphenol compounds, the methoxy carbon appears around 55.5-55.8 ppm.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[3\]](#)

Table 3: Key IR Absorption Bands for **2-Amino-4-methoxyphenol**[\[3\]](#)

Functional Group	Vibrational Mode	Characteristic Absorption (cm ⁻¹)
O-H (Phenol)	Stretching	3300-3500 (broad)
N-H (Amine)	Stretching	3300-3500 (two bands)
C-H (Aromatic)	Stretching	3000-3100
C-H (Aliphatic, -OCH ₃)	Stretching	2850-3000
C=C (Aromatic)	Ring Stretching	1450-1600
C-O (Phenol)	Stretching	1200-1260
C-O-C (Ether)	Asymmetric Stretching	1200-1275

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **2-Amino-4-methoxyphenol**

Technique	Parameter	Value
Electron Ionization (EI)	Molecular Ion (M ⁺)	m/z 139

Experimental Protocols

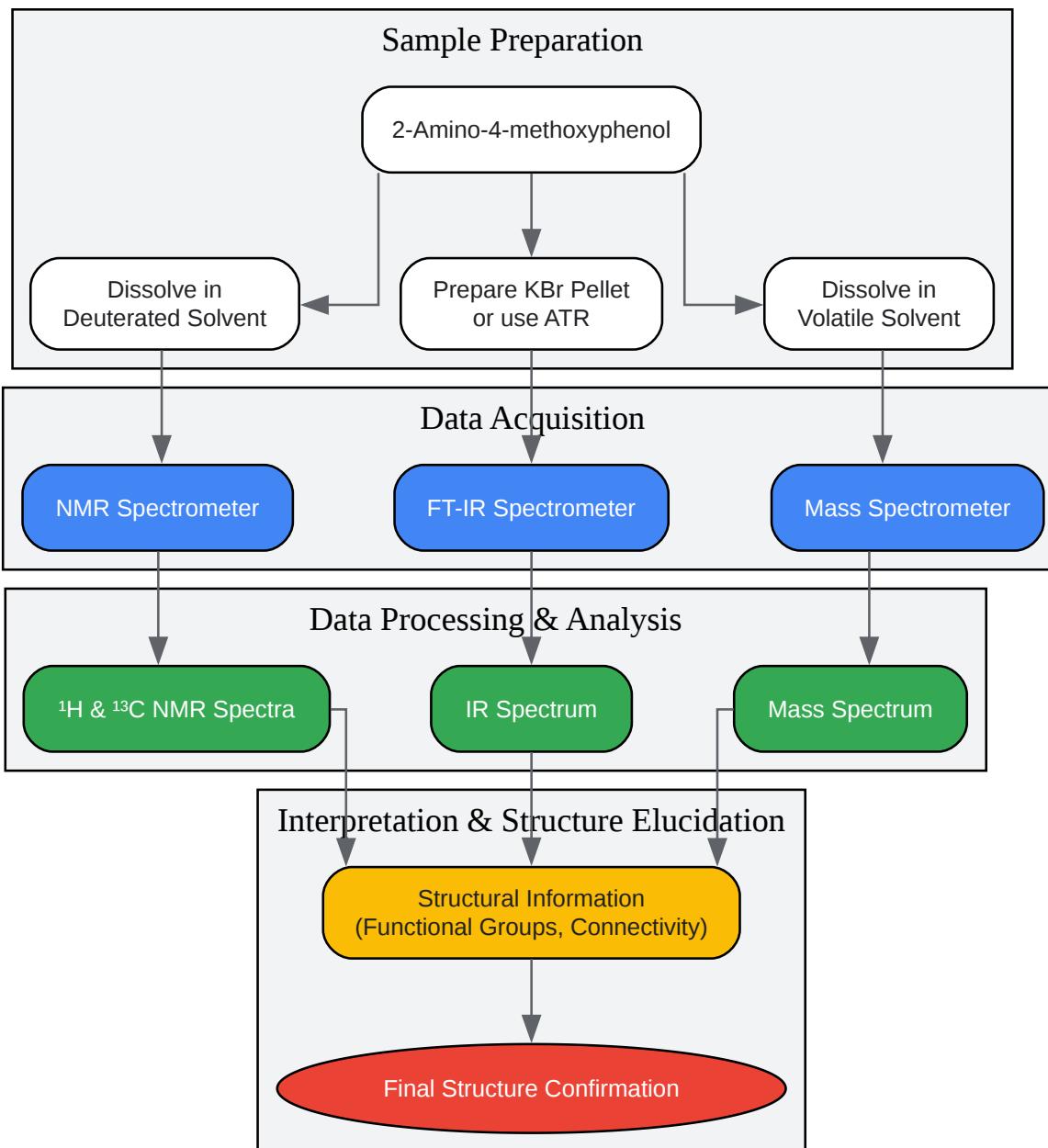
The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-4-methoxyphenol** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent can affect the chemical shifts, particularly for labile protons.
- Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.[8]
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[8]
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.


- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.[\[8\]](#)
- Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation:
 - Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source of the mass spectrometer.
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample can be injected into a gas chromatograph, which separates the components before they enter the mass spectrometer.
- Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Acquisition:
 - The instrument is set to scan over a specific mass-to-charge (m/z) range.
 - For EI, a standard electron energy of 70 eV is typically used.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, with the molecular ion peak indicating the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-methoxyphenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. 2-Amino-4-methoxyphenol | 20734-76-3 | Benchchem [benchchem.com]
- 4. 2-Amino-4-methoxyphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 5. 2-氨基-4-甲氧基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-AMINO-4-METHOXYPHENOL | CAS 20734-76-3 [matrix-fine-chemicals.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-4-methoxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1270069#spectroscopic-data-nmr-ir-ms-for-2-amino-4-methoxyphenol\]](https://www.benchchem.com/product/b1270069#spectroscopic-data-nmr-ir-ms-for-2-amino-4-methoxyphenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com